2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile 2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19940207
InChI: InChI=1S/C16H13N5/c17-9-14-7-4-8-18-16(14)20-15-10-19-21(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2,(H,18,20)
SMILES:
Molecular Formula: C16H13N5
Molecular Weight: 275.31 g/mol

2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile

CAS No.:

VCID: VC19940207

Molecular Formula: C16H13N5

Molecular Weight: 275.31 g/mol

* For research use only. Not for human or veterinary use.

2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile -

Description

2-((1-Benzyl-1H-pyrazol-4-yl)amino)nicotinonitrile is an organic compound belonging to the class of pyrazole derivatives. It features a pyrazole ring connected via an amino linkage to a benzyl group, alongside a nitrile group attached to a pyridine-like nitrogen atom. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry due to its interactions with various biological targets, which could lead to therapeutic applications .

Chemical Data Table

PropertyValue
CAS Number1211205-30-9
Molecular FormulaC16H13N5
Molecular Weight275.31 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis and Chemical Reactions

The synthesis of 2-((1-Benzyl-1H-pyrazol-4-yl)amino)nicotinonitrile typically involves several key steps, including the formation of the pyrazole ring and its subsequent coupling with nicotinonitrile derivatives. The specific conditions, such as temperatures and reaction times, can vary based on the methodologies employed.

This compound can participate in various chemical reactions, which are essential for modifying its structure to enhance its biological activity or alter its physicochemical properties. These reactions often involve modifications to the pyrazole or nicotinonitrile parts of the molecule.

Biological Activities and Potential Applications

2-((1-Benzyl-1H-pyrazol-4-yl)amino)nicotinonitrile has been explored for its biological activities, particularly in relation to its interaction with enzymes and receptors in the body. Compounds with similar structures have shown potential as inhibitors of dihydrofolate reductase, an enzyme critical in DNA synthesis, which could lead to anticancer effects.

The mechanism of action for this compound is primarily linked to its interaction with specific enzymes or receptors. Binding studies often reveal that such compounds can form hydrogen bonds with critical amino acid residues within active sites, influencing enzyme activity.

Product Name 2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile
Molecular Formula C16H13N5
Molecular Weight 275.31 g/mol
IUPAC Name 2-[(1-benzylpyrazol-4-yl)amino]pyridine-3-carbonitrile
Standard InChI InChI=1S/C16H13N5/c17-9-14-7-4-8-18-16(14)20-15-10-19-21(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2,(H,18,20)
Standard InChIKey QMAZORCBPGHJKH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C=N2)NC3=C(C=CC=N3)C#N
PubChem Compound 45834164
Last Modified Aug 11 2024

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